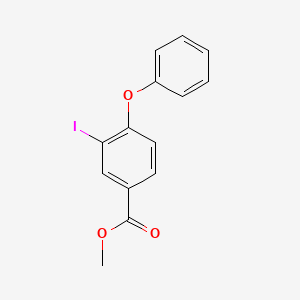Methyl 3-iodo-4-phenoxybenzoate
CAS No.: 100725-29-9
Cat. No.: VC5992181
Molecular Formula: C14H11IO3
Molecular Weight: 354.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100725-29-9 |
|---|---|
| Molecular Formula | C14H11IO3 |
| Molecular Weight | 354.143 |
| IUPAC Name | methyl 3-iodo-4-phenoxybenzoate |
| Standard InChI | InChI=1S/C14H11IO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | GVEOVGCAYLUZEZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)I |
Introduction
Chemical Identification and Structural Analysis
Methyl 3-iodo-4-phenoxybenzoate is systematically named as methyl 3-iodo-4-(phenyloxy)benzoate under IUPAC nomenclature. The compound’s structure comprises a benzoic acid methyl ester backbone with an iodine atom at the third carbon and a phenoxy group (-O-CH) at the fourth carbon of the aromatic ring . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 100725-29-9 | |
| Molecular Formula | ||
| Molecular Weight | 354.14 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | 2–8°C, sealed, dark place |
The iodine atom’s electronegativity and the phenoxy group’s steric bulk influence the compound’s reactivity, making it amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings .
Synthesis and Manufacturing
Industrial synthesis routes for Methyl 3-iodo-4-phenoxybenzoate are proprietary, but analogous compounds provide insight into potential methodologies. A common approach for iodinated benzoates involves:
-
Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-3-iodobenzoic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methoxy group .
-
Esterification: Subsequent treatment with methanol under acidic conditions to form the methyl ester .
For example, Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) is synthesized via methyl iodide-mediated methylation of 3-iodo-4-hydroxybenzoate in DMF at 60°C, achieving an 88.4% yield . Adapting this method by substituting methanol with phenol derivatives could yield the target phenoxy compound.
Advanced routes may employ palladium catalysts for functionalization. A related boronation reaction using PdCl(dppf) and triethylamine in dioxane at 80°C demonstrates the feasibility of coupling iodinated benzoates with boronates . Such methods highlight the compound’s versatility in constructing complex molecules.
Applications in Pharmaceutical and Chemical Research
Methyl 3-iodo-4-phenoxybenzoate’s primary application lies in API development, where it acts as a precursor for:
-
Antiviral and Antibiotic Agents: Iodinated aromatics are pivotal in designing inhibitors targeting viral proteases or bacterial enzymes .
-
Fluorescent Probes: The iodine atom’s heavy atom effect enhances spin-orbit coupling, making derivatives useful in fluorescence quenching studies .
-
Polymer Chemistry: As a monomer in synthesizing iodinated polymers for X-ray contrast agents .
Its role as an intermediate is underscored by its inclusion in ISO-certified manufacturing processes, ensuring batch consistency for preclinical studies .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin irritation (H317) | Wear nitrile gloves and lab coat | |
| Potential eye damage | Use safety goggles | |
| Light sensitivity | Store in amber glass containers |
Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon exposure and avoiding inhalation of dust . Waste disposal must comply with local regulations for halogenated organics.
Future Directions and Research Gaps
Current literature lacks detailed pharmacokinetic or toxicological data for Methyl 3-iodo-4-phenoxybenzoate. Future studies could explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
-
Biological Activity Screening: Evaluating standalone therapeutic potential in antimicrobial assays.
-
Green Chemistry Approaches: Optimizing solvent-free or catalytic methods to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume